An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. This document details the known quantitative data, outlines detailed experimental protocols for their determination, and presents relevant biochemical pathways and synthetic workflows. The information herein is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
The physicochemical properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid are crucial for its handling, formulation, and reactivity. A summary of available quantitative data is presented in Table 1.
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [3] |
| Boiling Point | 235.8 °C (Predicted) | [2] |
| pKa | 3.47 ± 0.10 (Predicted) | [3] |
| LogP | 2.145 (Predicted) | [1][2] |
| Topological Polar Surface Area (TPSA) | 70.67 Ų | [1][2] |
| Flash Point | 96.4 °C (Predicted) | [2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experiments.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
A small, dry sample of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.[4]
-
A second, more precise measurement is performed with a fresh sample, heating at a rate of 1-2 °C/minute as the temperature approaches the approximate melting point.[4]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.[5]
Determination of pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity of a compound.
Methodology: Potentiometric Titration
-
A precise weight of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO, to ensure solubility.[6]
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[6]
Determination of Solubility
Solubility is a critical parameter for drug formulation and bioavailability.
Methodology: Shake-Flask Method
-
An excess amount of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is added to a known volume of the desired solvent (e.g., water, buffers at various pH values, organic solvents) in a sealed flask.[7]
-
The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound.
Methodology: HPLC Method
-
A reversed-phase HPLC system with a C18 column is utilized.[9][10]
-
The mobile phase is prepared with a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10][11]
-
A series of standard compounds with known LogP values are injected to create a calibration curve by plotting the logarithm of their retention times (log k) against their known LogP values.[10]
-
A solution of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is injected into the HPLC system under the same conditions.
-
The retention time of the compound is measured, and its log k is calculated.
-
The LogP of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is determined by interpolating its log k value on the calibration curve.[10]
Role in Synthesis and Biological Context
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial building block in the synthesis of Fruquintinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[12][13] Fruquintinib targets the VEGFR signaling pathway, which is critical for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[2][3][14]
Synthesis of Fruquintinib Workflow
The following diagram illustrates the key steps in the synthesis of Fruquintinib, highlighting the role of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.
Caption: Workflow for the synthesis of Fruquintinib.
VEGFR Signaling Pathway
Fruquintinib exerts its therapeutic effect by inhibiting the VEGFR signaling pathway. The diagram below provides a simplified representation of this pathway.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Fruquintinib.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, along with standardized protocols for their experimental determination. Understanding these properties is fundamental for its application in the synthesis of Fruquintinib and for ensuring the quality and consistency of this important pharmaceutical intermediate. The provided diagrams of the synthetic workflow and the VEGFR signaling pathway offer a visual context for its chemical and biological significance. This information serves as a valuable resource for scientists and researchers in the field of drug development.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. athabascau.ca [athabascau.ca]
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- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
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- 14. aacrjournals.org [aacrjournals.org]
